molecular formula C11H11N3O2 B13744428 6-Methoxyquinoline-3-carbohydrazide

6-Methoxyquinoline-3-carbohydrazide

Cat. No.: B13744428
M. Wt: 217.22 g/mol
InChI Key: RPEBNDYKAGHFRQ-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-3-carbohydrazide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-3-carbohydrazide typically involves the reaction of 6-methoxyquinoline-3-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired carbohydrazide through the elimination of water .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxyquinoline-3-carbohydrazide, particularly in its metal complex forms, involves the induction of oxidative stress in cancer cells. The compound interacts with cellular components to generate reactive oxygen species (ROS), leading to oxidative damage and apoptosis in cancer cells. This redox imbalance disrupts cellular homeostasis, resulting in cell cycle arrest and cell death .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

6-methoxyquinoline-3-carbohydrazide

InChI

InChI=1S/C11H11N3O2/c1-16-9-2-3-10-7(5-9)4-8(6-13-10)11(15)14-12/h2-6H,12H2,1H3,(H,14,15)

InChI Key

RPEBNDYKAGHFRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)C(=O)NN

Origin of Product

United States

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